

Definitive Guide: Diethyl sec-butylethylmalonate

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Compound of Interest

Compound Name: Diethyl sec-butylethylmalonate

CAS No.: 76-71-1

Cat. No.: B1582959

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Nomenclature, Synthetic Architecture, and Pharmaceutical Utility

Structural Identity & IUPAC Nomenclature

In precision chemistry and regulatory filing, ambiguity is a liability.^[1] While "**Diethyl sec-butylethylmalonate**" is the common trade name used in industrial procurement, it fails to capture the stereochemical and systematic definition required for high-impact publications or patent filings.

Systematic Derivation

The IUPAC name is derived by treating the molecule as an ester of a substituted dicarboxylic acid.^[1]

- Parent Structure: The three-carbon dicarboxylic acid backbone is Propanedioic acid (historically Malonic acid).^[1]
- Esterification: Both carboxylic acid groups are esterified with ethanol, designated as 1,3-diethyl ester or simply diethyl.^[1]
- Alpha-Substitution (C2 Position): The central carbon (C2) is the site of alkylation.^[1]
 - Substituent 1: An ethyl group (

).^[1]

- Substituent 2: A sec-butyl group.^{[2][3][4][5][6]} In IUPAC systematic naming, sec-butyl is butan-2-yl.^[4]
- Alphabetization: "Butan-2-yl" precedes "Ethyl".^{[4][7][8]}

Official IUPAC Name:

“

Diethyl 2-(butan-2-yl)-2-ethylpropanedioate^[4]

CAS Registry Number:

“

76-71-1^[4]

Stereochemical Considerations

The sec-butyl (butan-2-yl) substituent contains a chiral center at its C2 position. Consequently, unless a stereospecific synthesis is employed, **Diethyl sec-butylethylmalonate** exists as a racemic mixture of enantiomers (

) at the side chain.^[1] This stereochemistry is often carried forward into the final pharmaceutical product (e.g., Butabarbital), influencing pharmacokinetics.^[1]

Synthetic Workflow & Experimental Logic

Core Directive: This section details the synthesis of **Diethyl sec-butylethylmalonate** via the Malonic Ester Synthesis. Expert Insight: The order of alkylation is critical. Attempting to introduce the bulky sec-butyl group onto an already substituted diethyl ethylmalonate often results in poor yields due to steric hindrance and competing elimination (E2) reactions of the

secondary halide.[1] Protocol Strategy: Introduce the sterically demanding group (sec-butyl) first, followed by the smaller group (ethyl).[1]

Step-by-Step Synthesis Protocol

Phase A: Preparation of Diethyl sec-butylmalonate (Mono-alkylation)

Reagents: Diethyl malonate, Sodium Ethoxide (NaOEt), sec-Butyl bromide.

- Enolate Formation: Generate sodium ethoxide in situ by dissolving sodium metal in absolute ethanol.[1] Add diethyl malonate dropwise.[1] The α -protons are acidic ($pK_a \sim 13$), forming the resonance-stabilized enolate.
- Alkylation: Add sec-butyl bromide.
 - Critical Control Point: Secondary alkyl halides are prone to E2 elimination.[1][9] Maintain reflux temperature but avoid excessive overheating. Use a slight excess of the alkyl halide to drive the SN2 reaction despite the slower kinetics of the secondary carbon.[1]
- Workup: Distill off ethanol. Partition residue between water and organic solvent (e.g., benzene or ether) to remove sodium bromide salts.[1] Fractionally distill to isolate the mono-substituted ester.[1]

Phase B: Formation of Diethyl sec-butylethylmalonate (Dialkylation)

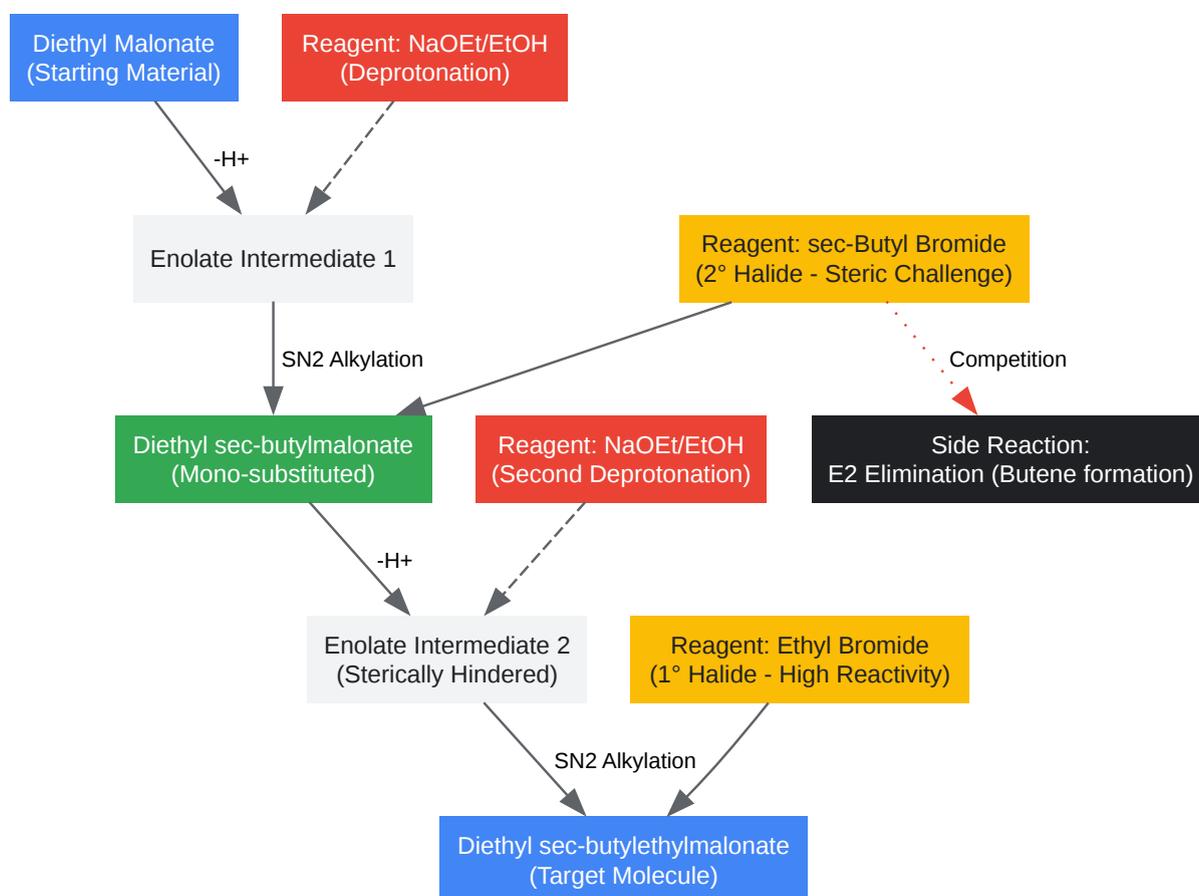
Reagents: Diethyl sec-butylmalonate, Sodium Ethoxide, Ethyl bromide.

- Second Enolate Formation: Treat the purified Diethyl sec-butylmalonate with fresh sodium ethoxide. The remaining α -proton is less acidic and sterically shielded, requiring strictly anhydrous conditions and sufficient time for deprotonation.[1]
- Alkylation: Add Ethyl bromide (primary halide).

- Why this order? The ethyl group is a primary halide and a superior electrophile.[1] Even though the nucleophile (the sec-butyl substituted enolate) is bulky, the small size of the incoming electrophile (ethyl bromide) allows the SN2 reaction to proceed with higher fidelity than the reverse order.[1]
- Purification: Fractionally distill the final product.
 - Target Boiling Point: ~110–120°C at 18–20 mmHg [1].[1][10]

Logical Workflow Diagram

The following diagram illustrates the critical decision pathways and chemical transformations.



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Caption: Sequential alkylation logic prioritizing the introduction of the sterically demanding sec-butyl group first to minimize elimination byproducts.

Pharmaceutical Application: Barbiturate Synthesis

Diethyl sec-butylethylmalonate is the direct precursor to Butabarbital (Secbutabarbital), a short-to-intermediate acting sedative-hypnotic.

Cyclization Mechanism

The transformation involves a condensation reaction with urea.^[1]

- Reagents: Urea, Sodium Ethoxide (strong base), Ethanol.^{[1][11]}
- Mechanism: Double Nucleophilic Acyl Substitution.^[1]
 - Urea nitrogen attacks one ester carbonyl, displacing ethoxide.^[1]
 - The second urea nitrogen attacks the remaining ester carbonyl, closing the pyrimidine ring.^[1]
- Product: 5-sec-butyl-5-ethylbarbituric acid (Butabarbital).

Quantitative Data Profile

Key physicochemical properties for characterization during synthesis validation.^[1]

Property	Value	Context
Molecular Weight	244.33 g/mol	Precursor Confirmation
Boiling Point	253°C (760 mmHg)	Distillation Purification
Density	0.975 g/cm ³	Process Engineering
Refractive Index	1.437	Purity Check
Physical State	Colorless Liquid	Visual Inspection

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